molecular formula C18H15NO4 B257305 Quinolin-8-yl 3,4-dimethoxybenzoate

Quinolin-8-yl 3,4-dimethoxybenzoate

Cat. No.: B257305
M. Wt: 309.3 g/mol
InChI Key: OUHARPFRCLDZCC-UHFFFAOYSA-N
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Description

Quinolin-8-yl 3,4-dimethoxybenzoate is a synthetic ester derivative of 8-hydroxyquinoline, a scaffold renowned for its versatility in analytical, coordination, and pharmaceutical chemistry . The compound is synthesized via condensation reactions involving quinolin-8-yloxyacetic acid hydrazide and 3,4-dimethoxybenzaldehyde, forming a hybrid structure that combines the metal-chelating properties of 8-hydroxyquinoline with the aromatic and electronic modulation of the 3,4-dimethoxybenzoate group .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

quinolin-8-yl 3,4-dimethoxybenzoate

InChI

InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3

InChI Key

OUHARPFRCLDZCC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinolin-8-yl Ester Family

Several quinolin-8-yl esters with modified benzoate substituents have been reported, demonstrating how structural variations influence physicochemical and functional properties:

Compound Name Substituents on Benzoate Group Molecular Formula Key Applications/Properties Source
Quinolin-8-yl 3,4-dichlorobenzoate 3,4-dichloro C₁₆H₉Cl₂NO₂ Intermediate in organic synthesis
Quinolin-8-yl 4-iodobenzenesulfonate 4-iodo, sulfonate group C₁₅H₁₀INO₃S Potential sulfonation reactions
Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate 4-fluoro, 3-methyl, sulfonate C₁₇H₁₃FNO₃S Not explicitly reported
Quinolin-8-yl 3,4-dimethoxybenzoate 3,4-dimethoxy C₁₈H₁₅NO₄ Metal ion extraction, bioactive studies

Key Observations :

  • Electron-Donating vs.
  • Sulfonate vs. Benzoate : Sulfonate derivatives (e.g., 4-iodobenzenesulfonate) may exhibit higher solubility in polar solvents, whereas benzoate esters like 3,4-dimethoxybenzoate are more lipophilic, favoring membrane permeability .
Pharmacologically Relevant Analogues

The 3,4-dimethoxybenzoate moiety is also present in non-quinoline compounds with documented pharmacological activity:

  • UM 1182 (1,4-Dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) hydrochloride): Structure: Shares the 3,4-dimethoxybenzoate group but attached to a piperidinol scaffold instead of quinoline. Activity: Demonstrated mouse analgesia (ED₅₀ = 387 mg/kg) and induced physical dependence in monkeys, suggesting opioid receptor interactions . Contrast: Unlike UM 1182, this compound lacks reported opioid activity, highlighting the critical role of the piperidinol core in neuropharmacological effects .
  • Caffeic Acid Derivatives (e.g., 3,4-Dihydroxybenzeneacrylic Acid): Structure: Contains a 3,4-dihydroxybenzoate group, differing in oxidation state and substitution pattern. Activity: Widely used in pharmacological research, food additives, and cosmetics due to antioxidant and anti-inflammatory properties .

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